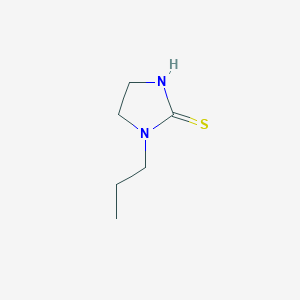

1-Propylimidazolidine-2-thione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

24521-44-6 |

|---|---|

Molecular Formula |

C6H12N2S |

Molecular Weight |

144.24 g/mol |

IUPAC Name |

1-propylimidazolidine-2-thione |

InChI |

InChI=1S/C6H12N2S/c1-2-4-8-5-3-7-6(8)9/h2-5H2,1H3,(H,7,9) |

InChI Key |

CASCDJLRHJZLLR-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCNC1=S |

Origin of Product |

United States |

Synthetic Methodologies for 1 Propylimidazolidine 2 Thione and Its Analogues

Strategies for Direct Synthesis of N-Propylimidazolidine-2-thione

The direct construction of the N-propylimidazolidine-2-thione core primarily involves the formation of the imidazolidine (B613845) ring followed by or concurrent with the introduction of the propyl group.

Cyclization Reactions for Imidazolidine Ring Formation

The formation of the imidazolidine-2-thione ring is a critical step in the synthesis of these compounds. A common and effective method involves the reaction of a 1,2-diamine with a source of thiocarbonyl functionality. For the synthesis of N-propyl substituted derivatives, N-propylethylenediamine is a key starting material.

One established route involves the reaction of N-propylethylenediamine with carbon disulfide. This reaction proceeds via the formation of a dithiocarbamate (B8719985) intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to yield the desired 1-propylimidazolidine-2-thione. The choice of solvent and base can influence the reaction rate and yield.

Another versatile method for constructing the imidazolidine ring is through the cyclization of propargylic thioureas. This can be achieved via a 5-exo-dig cycloisomerization, which can proceed at room temperature in the presence of a base like sodium hydroxide, affording high yields of the corresponding imidazolidine-2-thione derivatives. acs.org The reaction demonstrates excellent chemo- and regioselectivity for the five-membered ring system. acs.org

Furthermore, tandem reactions, such as a Mannich reaction followed by cyclization, have been developed for the enantioselective synthesis of highly functionalized imidazolidin-2-ones, a related class of compounds. clockss.org This approach utilizes chiral bifunctional thiourea (B124793) catalysts to control the stereochemistry of the final product. clockss.org While this specific example leads to an imidazolidin-2-one, the underlying principle of a tandem reaction to construct the heterocyclic core is applicable to the synthesis of thione analogs.

The table below summarizes various cyclization strategies for forming the imidazolidine core.

| Starting Materials | Reagents and Conditions | Product | Key Features |

| N-propylethylenediamine, Carbon Disulfide | Base (e.g., KOH, NaOH), Solvent (e.g., Ethanol) | This compound | Direct formation of the target compound. |

| Propargylamine, Isothiocyanate | NaOH, Room Temperature | Imidazole-2-thione derivative | 5-exo-dig cycloisomerization, high yields (65-97%). acs.org |

| Diethyl 2-isocyanatomalonate, N-sulfonylimines | Chiral bifunctional thiourea catalyst, Toluene/CH2Cl2, -60 °C | Chiral 2-imidazolidinones | Tandem Mannich/cyclization, high yields (72-99%) and enantioselectivity (83-98% ee). clockss.org |

| (2,2-diethoxyethyl)ureas, Aromatic/Heterocyclic C-nucleophiles | Trifluoroacetic acid (TFA), Toluene, Reflux | 4-(het)arylimidazolidin-2-ones | Acid-catalyzed reaction with excellent regioselectivity. nih.gov |

Introduction of N-Alkyl Moieties

The introduction of the N-propyl group can be achieved either by starting with a pre-functionalized building block like N-propylethylenediamine or by alkylating the imidazolidine-2-thione core after its formation.

N-alkylation of pre-formed imidazolidine-2-thione is a common strategy. This reaction typically involves the deprotonation of the N-H group with a suitable base, followed by reaction with an alkylating agent such as propyl halide (e.g., propyl bromide or propyl iodide). The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. Common bases include potassium carbonate and sodium hydride, often in polar aprotic solvents like dimethylformamide (DMF) or acetone. beilstein-journals.orgorganic-chemistry.org Mechanochemical methods, using ball milling, have also been successfully employed for the N-alkylation of imides, offering an environmentally friendly alternative to traditional solution-based methods. beilstein-journals.org

The regioselectivity of alkylation can be a concern if both nitrogen atoms of the imidazolidine-2-thione are unsubstituted. However, in the case of a pre-existing N-substituted imidazolidine-2-thione, the second alkylation will occur at the remaining N-H position.

Post-Synthetic Derivatization of the Imidazolidine-2-thione Core

Once the this compound core is synthesized, it can be further modified to introduce various functional groups, enhancing its chemical diversity and potential applications.

Acylation Reactions and Regioselectivity

Acylation of this compound is a key transformation that introduces an acyl group onto one or both of the nitrogen atoms. The reaction is typically carried out using acyl chlorides or anhydrides in the presence of a base.

The regioselectivity of acylation can be controlled by the reaction conditions and the nature of the acylating agent. nih.gov In the presence of a single equivalent of the acylating agent, mono-acylation is generally favored. The formation of mono- or di-acylated derivatives can be influenced by the nature of the acyl chloride used. nih.govbohrium.com For instance, reacting imidazolidine-2-thione with atypical Vilsmeier adducts, generated from dimethylacetamide and various acyl chlorides, can lead to either mono- or di-acylated products depending on the electronic and steric properties of the acyl chloride. nih.govresearchgate.net

Computational studies have been employed to understand the factors influencing the outcome of these acylation reactions. nih.gov The stability of intermediates plays a significant role in determining whether mono- or di-acylation occurs. nih.govresearchgate.net Asymmetric di-acylthioureas can also be prepared by reacting a mono-acylated derivative with a different acyl chloride. nih.gov

The table below details the outcomes of acylation reactions on the imidazolidine-2-thione core.

| Substrate | Acylating Agent | Conditions | Product Outcome |

| Imidazolidine-2-thione | Atypical Vilsmeier adducts (from DMA and acyl chlorides) | Varies based on acyl chloride | Mono- or di-acylated thiourea derivatives. nih.govbohrium.com |

| Benzoyl imidazolidin-2-thione | Various acyl chlorides | Base | Asymmetric di-acylthioureas. nih.gov |

Other Functional Group Modifications

Beyond acylation, other functional groups can be introduced onto the imidazolidine-2-thione scaffold. For instance, the sulfur atom of the thiourea moiety can undergo various reactions. It can act as an electron donor, enabling it to bond with other atoms like iodine. jyu.fi

Furthermore, the imidazolidine-2-thione ring can be a precursor for the synthesis of other heterocyclic systems. For example, derivatives can be complexed with various metals to form antimicrobial or anticancer agents. nih.gov The versatility of the imidazolidine-2-thione core allows for a wide range of modifications, leading to a diverse library of compounds with potential applications in various fields.

Spectroscopic Characterization and Structural Elucidation of 1 Propylimidazolidine 2 Thione Systems

X-ray Diffraction Studies for Atomic-Level Structure

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

| Parameter | Typical Value (for related imidazolidine-2-thiones) |

| C=S Bond Length | ~1.68 Å |

| C-N Bond Length (ring) | ~1.36 Å |

| N-C-N Bond Angle | ~108-112° |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in both solution and the solid state.

Solution-State NMR for Ligand and Complex Characterization (e.g., ¹H, ¹³C, ¹⁵N)

The ¹H and ¹³C NMR spectra of N-substituted imidazolidine-2-thiones provide characteristic signals that are sensitive to the electronic environment of the nuclei. For N-mono-substituted derivatives like 1-propylimidazolidine-2-thione, the protons of the propyl group give rise to distinct multiplets in the upfield region of the ¹H NMR spectrum. The methylene (B1212753) protons of the imidazolidine (B613845) ring typically appear as a multiplet, and the N-H proton gives a broader signal.

In the ¹³C NMR spectrum, the most downfield resonance is that of the thiocarbonyl (C=S) carbon, which is highly sensitive to substitution and coordination. For a series of N-substituted imidazolidine-2-thiones, this signal appears in the range of 180-182 ppm. researchgate.net The chemical shifts of the propyl group carbons and the imidazolidine ring carbons provide further structural confirmation. While specific data for the 1-propyl derivative is not detailed in the available literature, the trends observed for related N-alkyl derivatives are expected to be similar. Information on ¹⁵N NMR for this specific compound is scarce in the literature.

| Nucleus | Typical Chemical Shift Range (ppm) for N-alkyl-imidazolidine-2-thiones |

| ¹³C (C=S) | 180 - 182 |

| ¹³C (ring CH₂) | ~40 - 50 |

| ¹H (ring CH₂) | ~3.0 - 4.0 |

| ¹H (N-H) | Variable, often broad |

Solid-State NMR for Structural Elucidation (e.g., ¹³C, ¹¹³Cd, ¹⁹⁹Hg CPMAS)

Solid-state NMR spectroscopy offers a powerful means to study the structure of this compound in its native solid form. Cross-polarization magic-angle spinning (CPMAS) is a common technique used to acquire high-resolution spectra of low-abundance nuclei like ¹³C.

For a series of N-substituted imidazolidine-2-thiones, including the n-propyl derivative, the isotropic chemical shift of the thiocarbonyl carbon has been determined using ¹³C CPMAS. researchgate.net For N-n-propyl-imidazolidine-2-thione, the C=S carbon resonates at 180.1 ppm. researchgate.net Analysis of the spinning sidebands in these spectra allows for the determination of the principal components of the chemical shift tensor, which provides detailed information about the electronic structure and symmetry at the carbon nucleus.

While the prompt mentions ¹¹³Cd and ¹⁹⁹Hg CPMAS, these techniques are applicable to the study of metal complexes of this compound, where the ligand is coordinated to cadmium or mercury centers. Such studies would provide insights into the coordination mode of the ligand but fall outside the scope of the characterization of the compound itself.

| Compound | ¹³C Isotropic Chemical Shift (C=S) (ppm) |

| N-n-Propyl-imidazolidine-2-thione | 180.1 researchgate.net |

| Imidazolidine-2-thione | 180.6 researchgate.net |

| N-Methyl-imidazolidine-2-thione | 181.4 researchgate.net |

| N-Ethyl-imidazolidine-2-thione | 180.9 researchgate.net |

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a "fingerprint," allowing for the identification of functional groups and providing insights into molecular structure and bonding.

The IR spectrum of imidazolidine-2-thione and its derivatives is characterized by several key absorption bands. The N-H stretching vibration typically appears as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the alkyl groups and the imidazolidine ring are observed between 2800 and 3000 cm⁻¹. The region between 1000 and 1500 cm⁻¹ is often complex, containing contributions from C-N stretching and C-H bending modes. A significant band associated with the thiourea (B124793) moiety, often referred to as the "thioamide I" band (primarily C=S stretching), is expected in the lower frequency region, typically below 600 cm⁻¹.

Raman spectroscopy provides complementary information. The C=S stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. Similarly, symmetric vibrations of the molecular backbone can be more readily observed. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of this compound. Both FTIR and Raman spectroscopy are powerful tools for analyzing molecular vibrations, with FTIR being particularly useful for polar molecules and Raman for non-polar molecules and aqueous solutions. youtube.comyoutube.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| C-H Stretch (alkyl, ring) | 2800 - 3000 |

| C-N Stretch | 1000 - 1500 |

| C=S Stretch | < 600 |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation pattern of this compound under electron ionization would likely involve the cleavage of the N-propyl group and fragmentation of the imidazolidine-2-thione ring. Common fragmentation pathways for N-alkylated compounds include the loss of the alkyl chain or parts of it. For instance, the loss of a propyl radical (•C₃H₇) or a propene molecule (C₃H₆) via a McLafferty-type rearrangement are plausible fragmentation pathways.

Further fragmentation of the heterocyclic ring could occur through the loss of small molecules such as hydrogen sulfide (B99878) (H₂S) or isothiocyanic acid (HNCS). However, without specific experimental data for this compound, the exact fragmentation pattern and the relative abundance of the fragment ions remain speculative.

Table 1: Predicted Major Mass Spectral Fragments for this compound

| Predicted Fragment Ion | Plausible Origin |

| [M]⁺ | Molecular Ion |

| [M - C₃H₇]⁺ | Loss of propyl radical |

| [M - C₃H₆]⁺ | Loss of propene |

| [C₄H₇N₂S]⁺ | Fragment from ring cleavage |

Note: This table is based on predicted fragmentation patterns and not on experimental data.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. For this compound, the key chromophore is the thiourea moiety (-N-C(=S)-N-).

The UV-Visible spectrum of this compound is expected to show absorption bands corresponding to n → π* and π → π* electronic transitions associated with the C=S double bond and the non-bonding electrons on the nitrogen and sulfur atoms. The n → π* transition is typically of lower energy (longer wavelength) and lower intensity compared to the π → π* transition.

The position and intensity of these absorption bands can be influenced by the solvent polarity. In the absence of experimental spectra for this compound, data from the parent compound, imidazolidine-2-thione, can provide a rough estimate. However, the presence of the N-propyl group may cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift).

Table 2: Expected Electronic Transitions for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| n → π | ~290-350 | C=S |

| π → π | ~230-270 | C=S |

Note: The wavelength ranges are estimations based on related compounds and are not from direct experimental measurement for this compound.

Computational and Theoretical Investigations of 1 Propylimidazolidine 2 Thione Systems

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information on the dynamic behavior, conformational changes, and interactions of 1-Propylimidazolidine-2-thione in various environments. researchgate.netplos.org

Detailed Research Findings: For a molecule like this compound, MD simulations can be used to explore its conformational landscape in a solvent, such as water or an organic solvent. nih.govnih.gov The simulation tracks the trajectories of atoms based on a force field, which describes the potential energy of the system. rsc.org This allows for the study of how the propyl chain flexes and rotates and how the molecule interacts with its surroundings.

In the context of drug design, MD simulations are crucial for understanding the stability of a ligand when bound to a biological target, like a protein. nih.govnih.gov By simulating the ligand-protein complex, researchers can assess the stability of the binding pose obtained from molecular docking, calculate binding free energies, and observe the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex over time. researchgate.net Analysis of the root-mean-square deviation (RMSD) of the ligand and protein atoms during the simulation provides insights into the stability of the system. nih.gov

Conformational Analysis and Tautomeric Equilibria Studies

The flexibility of the imidazolidine (B613845) ring and the attached propyl group means that this compound can exist in multiple conformations. Furthermore, the presence of the thione group allows for the possibility of thione-thiol tautomerism.

Detailed Research Findings: Conformational Analysis: Computational methods can be used to explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. For the 1-propyl group, different staggered and eclipsed conformations exist due to rotation around the C-C and N-C bonds. The imidazolidine ring itself can adopt different puckered conformations (e.g., envelope, twist). Quantum chemical calculations can determine the relative energies of these conformers, predicting the most likely shapes the molecule will adopt at a given temperature. nih.gov

Tautomeric Equilibria: this compound can theoretically exist in two tautomeric forms: the thione form and the thiol form (1-propyl-4,5-dihydro-1H-imidazol-2-yl)methanethiol. Computational studies, particularly DFT, are highly effective at predicting the relative stability of such tautomers. epa.govresearchgate.net By calculating the total electronic energy of the optimized geometry for each tautomer, the equilibrium constant can be estimated. For related heterocyclic thiones, such as 1,3-thiazolidine-2-thione and 1,2,4-triazole-3-thione, studies have consistently shown that the thione form is significantly more stable than the thiol form in both the gas phase and in solution. epa.govresearchgate.netrsc.orgrsc.org This suggests that this compound overwhelmingly exists in its thione form under normal conditions.

In Silico Modeling of Ligand-Metal Interactions

The sulfur and nitrogen atoms in this compound make it an excellent candidate for acting as a ligand in coordination complexes with metal ions. nih.gov In silico modeling is used to predict and analyze these interactions.

Detailed Research Findings: Computational studies are employed to model the formation of metal complexes with ligands like this compound. mdpi.com DFT calculations can optimize the geometry of the coordination complex, predicting bond lengths and angles between the ligand and the metal center. nih.gov The sulfur atom of the thione group is a common coordination site for soft metal ions.

These models provide insights into the nature of the metal-ligand bond. nih.gov For instance, Natural Bond Orbital (NBO) analysis can be used to study the charge transfer between the ligand and the metal and to characterize the bonding orbitals. The Quantum Theory of Atoms in Molecules (QTAIM) can analyze the electron density at the bond critical point between the metal and the coordinating atom to determine the degree of covalent versus ionic character in the bond. nih.gov Such studies are fundamental to designing new coordination polymers or metal-based catalysts. mdpi.comresearchgate.net

Mechanistic Aspects of Chemical Reactions Involving 1 Propylimidazolidine 2 Thione

Kinetics and Thermodynamics of Complex Formation and Ligand Exchange

The nitrogen and sulfur atoms within the 1-propylimidazolidine-2-thione structure provide potential coordination sites for metal ions, leading to the formation of complex structures. The kinetics and thermodynamics of these processes, including ligand exchange reactions, are fundamental to understanding the stability and reactivity of the resulting metal complexes.

While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, the principles can be understood by examining related systems. The stability of metal complexes is quantified by the stability constant (K), with a higher value indicating a more stable complex. The thermodynamics of complex formation are governed by changes in enthalpy (ΔH) and entropy (ΔS).

Ligand exchange reactions involving the replacement of a coordinated ligand with another are common. For instance, the replacement of aqua ligands in a hydrated metal ion complex with a ligand like this compound is a typical example. The chelate effect is a significant thermodynamic principle in this context, where multidentate ligands (ligands that bind to the central metal ion through two or more donor atoms) form more stable complexes than monodentate ligands. libretexts.org This increased stability is primarily driven by a favorable entropy change, as the replacement of multiple monodentate ligands by a single multidentate ligand leads to an increase in the number of free molecules in the system, and thus, an increase in disorder. libretexts.org

The kinetics of ligand exchange in metal complexes, such as those that could be formed with this compound, are often studied using techniques like stopped-flow spectrophotometry or mass spectrometry. These studies can provide insights into the reaction mechanism, which can be either associative (where the incoming ligand binds to the complex before the leaving ligand departs) or dissociative (where the leaving ligand departs before the incoming ligand binds). For many octahedral complexes, the mechanism is often interchange, with characteristics of both associative and dissociative pathways. The Eigen-Wilkins mechanism, for example, proposes a transition state involving considerable stretching of the bond between the metal cation and the leaving water molecule. rsc.org

A summary of general thermodynamic parameters for the formation of metal complexes with related ligands is presented in the table below. It is important to note that these are illustrative values for analogous systems and may differ for this compound.

| Metal Ion | Ligand | log K | ΔH (kJ/mol) | ΔS (J/mol·K) |

| Cu(II) | 1,2-diaminoethane | 18.7 | Similar to NH₃ | Positive (Chelate Effect) |

| Cu(II) | EDTA | 18.8 | - | - |

| Ni(II) | Ammonia (B1221849) | - | - | - |

| Co(II) | PADA | - | - | - |

Table 1: Illustrative Thermodynamic Data for Complex Formation of Related Ligands. Note: "PADA" stands for pyridine-2-azodimethylaniline. The data for ammonia and PADA with Ni(II) and Co(II) were studied under high pressure. rsc.org The values for 1,2-diaminoethane and EDTA with Cu(II) illustrate the chelate effect. libretexts.org

Reaction Mechanisms in Derivatization of the Imidazolidine-2-thione Scaffold

The imidazolidine-2-thione scaffold, with its reactive functional groups, is amenable to various derivatization reactions. The presence of the 1-propyl group can influence the reactivity and regioselectivity of these transformations through steric and electronic effects.

One common derivatization involves S-alkylation, where the sulfur atom of the thiocarbonyl group acts as a nucleophile. This reaction typically proceeds via an SN2 mechanism, where an alkyl halide is attacked by the sulfur atom. The thione-thiol tautomerism (discussed in the next section) plays a crucial role here, as the thiol tautomer possesses a more nucleophilic sulfur atom.

Another avenue for derivatization is through reactions at the nitrogen atoms of the imidazolidine (B613845) ring. For instance, N-acylation can occur, although the lone pair on the nitrogen adjacent to the thiocarbonyl group is less available due to resonance.

The synthesis of more complex structures from related heterocyclic thiones provides insight into potential reaction pathways for this compound. For example, the synthesis of thiazolidine-2-thione derivatives often involves the reaction of an aminoalcohol with carbon disulfide. nih.govnih.gov While the starting materials are different, the underlying principles of nucleophilic attack and cyclization are relevant.

Furthermore, multicomponent reactions offer an efficient strategy for derivatization. For instance, the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives from β-O-4 model compounds and 2-aminopyridine (B139424) involves a cascade of reactions including C-O bond cleavage, sp³C-H bond oxidative activation, and dehydrative aromatization. nih.gov Similar complex transformations could potentially be designed for the this compound scaffold.

A general scheme for the derivatization of the imidazolidine-2-thione scaffold is presented below:

| Reaction Type | Reagents | General Mechanism |

| S-Alkylation | Alkyl Halide (R-X) | Nucleophilic attack by sulfur on the alkyl halide (SN2). |

| N-Acylation | Acyl Halide (RCOCl) | Nucleophilic attack by nitrogen on the acyl halide. |

| Condensation | Aldehydes/Ketones | Formation of a new C-C bond, often followed by dehydration. |

Table 2: General Reaction Mechanisms for the Derivatization of the Imidazolidine-2-thione Scaffold.

Role of Thione-Thiol Tautomerism in Reactivity

A key mechanistic feature of this compound is the existence of thione-thiol tautomerism. This is a prototropic tautomerism where a proton migrates between the nitrogen and sulfur atoms, leading to two interconverting isomers: the thione form (containing a C=S double bond) and the thiol form (containing a C=N double bond and an S-H group).

The position of the equilibrium between the thione and thiol forms is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the ring. In many heterocyclic thiones, the thione form is the predominant species in the gas phase and in non-polar solvents. nih.gov Theoretical studies on related systems, such as 1,2,4-triazole-3-thione, using methods like Density Functional Theory (DFT), have shown that the thione tautomer is generally more stable. nih.gov

The thione-thiol tautomerism has a profound impact on the reactivity of this compound. The two tautomers exhibit different chemical properties:

Thione Form: The thione form is characterized by a polarized C=S bond, with the carbon atom being electrophilic and the sulfur atom being nucleophilic. It can participate in reactions such as cycloadditions and electrophilic attack at the sulfur atom.

Thiol Form: The thiol form, 2-mercapto-1-propyl-4,5-dihydro-1H-imidazole, possesses an acidic thiol proton and a nucleophilic sulfur atom. This tautomer is particularly important in reactions involving deprotonation followed by nucleophilic attack by the thiolate anion. It is also the key intermediate in S-alkylation and S-acylation reactions.

The interconversion between the two tautomers allows the molecule to react through different pathways depending on the reaction conditions and the nature of the attacking reagent. For instance, in basic conditions, the equilibrium will shift towards the thiol form, which can then be readily deprotonated to form a highly nucleophilic thiolate.

Theoretical calculations on similar systems, such as 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid, have been used to determine the relative stabilities of the thione and thiol tautomers and their corresponding anions in solution. researchgate.netnih.gov Such computational approaches can provide valuable insights into the reactivity and pKa values associated with the tautomeric equilibrium of this compound.

| Tautomer | Key Structural Feature | Dominant Reactivity |

| Thione | C=S double bond | Electrophilic carbon, nucleophilic sulfur. |

| Thiol | S-H single bond, C=N double bond | Acidic proton, highly nucleophilic sulfur (especially upon deprotonation). |

Table 3: Reactivity of Thione and Thiol Tautomers.

Advanced Material Science Applications of Imidazolidine 2 Thione Derivatives

Supramolecular Chemistry and Self-Assembly of Thione-Based Systems

The core of supramolecular chemistry lies in the predictable formation of large, ordered structures through specific, non-covalent interactions. For imidazolidine-2-thione and its derivatives like 1-propylimidazolidine-2-thione, these interactions are dominated by hydrogen bonds, with contributions from other forces such as chalcogen and halogen bonds in specific environments. iucr.org The cyclic thiourea (B124793) structure is an excellent scaffold for building complex molecular assemblies.

Design Principles for Hydrogen-Bonded Architectures

The primary design principle for creating hydrogen-bonded structures with imidazolidine-2-thione derivatives is the highly directional and reliable N−H···S=C hydrogen bond. This interaction is a robust and frequently observed motif in the crystal structures of related heterocyclic thiones. iucr.org

In the parent compound, imidazolidine-2-thione, which has two N-H groups, these interactions typically lead to the formation of two-dimensional ribbon-like patterns. iucr.org When one of the nitrogen atoms is substituted, as in this compound, the number of available N-H donors is halved. This modification is a key design strategy. While it prevents the formation of the classic ribbon structure, it favors the creation of discrete dimeric pairs through N−H···S hydrogen bonds. These dimers can then serve as larger, well-defined building blocks for more complex superstructures.

The strength and geometry of these hydrogen bonds can be influenced by several factors:

Substituents: The propyl group on the nitrogen atom introduces steric hindrance that can influence the packing of the molecules and the geometry of the hydrogen bonds.

Solvent Polarity: In solution, the polarity of the solvent can compete for hydrogen-bonding sites, affecting the equilibrium between monomeric and dimeric species. Studies on related oxazolidinones show that in low-polarity solvents, dimer formation is favored, while polar solvents interact directly with the molecules. rsc.org

Self-Assembled Polymers and Ordered Structures

Self-assembly allows for the "bottom-up" construction of polymeric materials where monomer units are held together by non-covalent forces. These "supramolecular polymers" can exhibit unique properties, such as self-healing and responsiveness to environmental stimuli. youtube.com

For systems based on this compound, the formation of self-assembled polymers would rely on the strong, directional hydrogen bonds to link monomer units into chains or networks. The strategy involves designing monomers where these interactions can occur repeatedly in a linear fashion. While extensive research into self-assembled polymers of specifically this compound is not widely documented, the principles are well-established from related systems.

The process involves chains of molecules, often referred to as "associating polymers," which contain "sticky" functional groups along their lengths. youtube.com In this context, the thione and N-H groups of the imidazolidine-2-thione core are the sticky sites. These groups can clump together, connecting the molecular chains into a larger network. The strength of these associations dictates the material's properties. For instance, simulations have shown that the behavior of such materials under stress depends on whether the clusters of sticky groups are weak and allow chains to break free, or strong, restricting movement. youtube.com This dynamic behavior is key to creating more sustainable and recyclable materials.

| Interaction Type | Role in Self-Assembly | Key Structural Feature |

| N−H···S Hydrogen Bond | Primary driving force for dimerization and chain formation. | Cyclic thiourea moiety. |

| van der Waals Forces | Stabilize the packing of propyl chains. | N-propyl substituent. |

| Halogen/Chalcogen Bonds | Can be used in co-crystals to link hydrogen-bonded dimers into larger 2D or 3D networks. | Sulfur atom of the thione group. iucr.org |

Potential in Optical and Electronic Materials

The electronic structure of heterocyclic thiones, including this compound, makes them interesting candidates for materials with specific optical and electronic properties. The π-system of the molecule, which includes the C=S double bond, is responsible for its electronic transitions and potential applications.

The parent compound, imidazolidine-2-thione, exhibits UV absorption, and its spectroscopic properties are well-documented. nist.gov The electronic properties of thione-containing molecules are an active area of research. For example, theoretical studies on related sulfur-containing heterocycles like thiophene (B33073) derivatives show that their electronic and chemical properties can be tuned by adding substituents. researchgate.net This suggests that the propyl group in this compound, as an electron-donating alkyl group, will influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, thereby affecting its optical and electronic characteristics.

Nonlinear Optics (NLO): The charge distribution and polarizability of the C=S bond can contribute to NLO properties, which are useful in applications like optical switching and frequency conversion.

Organic Field-Effect Transistors (OFETs): The ability of molecules to self-assemble into ordered structures is crucial for creating efficient charge-transport pathways in organic semiconductors. The hydrogen-bonding capabilities of this compound could be exploited to promote the necessary molecular packing for OFET applications.

Host Materials for Luminescence: Metal complexes of imidazolidine-2-thione derivatives have been synthesized and studied for their antimicrobial properties, but the coordination chemistry also opens avenues for creating luminescent materials. nih.govscialert.net The thione can act as a ligand, and the resulting metal complexes may exhibit interesting photophysical properties.

| Property | Potential Application | Underlying Molecular Feature |

| UV Absorption | UV filters, photosensitizers | π → π* and n → π* transitions involving the C=S group. nist.gov |

| Charge Transport | Organic semiconductors (e.g., in OFETs) | Ordered packing via hydrogen bonding and intermolecular interactions. |

| Coordination Ability | Luminescent materials, sensors | Sulfur atom acting as a soft donor for metal ions. nih.gov |

Advanced Analytical Methodologies for Research on 1 Propylimidazolidine 2 Thione

Method Validation for Quantitative and Qualitative Analysis in Chemical Research

Method validation is a critical process that demonstrates the suitability of an analytical method for its intended purpose. For 1-Propylimidazolidine-2-thione, this involves a series of experimental evaluations to confirm that the chosen method provides reliable, reproducible, and accurate results. The validation process is guided by internationally recognized guidelines, which outline specific parameters to be assessed.

Specificity, Selectivity, and Interference Studies

Specificity refers to the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity is a measure of how well the method can differentiate the analyte from other substances in the sample.

In the context of this compound analysis, specificity studies would involve challenging the method with structurally similar compounds, potential precursors, and known degradation products. For instance, in a High-Performance Liquid Chromatography (HPLC) method, the peak for this compound should be well-resolved from any other peaks. This can be demonstrated by spiking the sample with potential interferents and observing the chromatogram for any co-elution.

Interference studies are crucial, especially when analyzing samples from complex matrices. Matrix effects, where the sample matrix either enhances or suppresses the analytical signal, must be evaluated. This is often done by comparing the response of the analyte in a pure solvent to its response in a sample matrix extract.

A hypothetical example of a specificity study for a new HPLC method for this compound is presented in Table 1.

Table 1: Hypothetical Specificity Study for this compound by HPLC

| Compound | Retention Time (min) | Resolution from this compound | Interference Observed |

|---|---|---|---|

| This compound | 5.2 | - | - |

| Imidazolidine-2-thione | 3.8 | > 2.0 | No |

| Propionaldehyde | 2.1 | > 2.0 | No |

| Potential Impurity A | 4.9 | 1.8 | Minor tailing observed, but peak is separated |

Precision, Accuracy, and Robustness Evaluation

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value. Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

For the analysis of this compound, precision would be assessed at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). Accuracy is typically determined by analyzing a sample with a known concentration of this compound (a certified reference material, if available) or by performing recovery studies on a spiked matrix.

Robustness testing involves intentionally varying parameters such as the pH of the mobile phase, column temperature, and flow rate in an HPLC method to see if the results for this compound analysis remain consistent.

The results of a hypothetical precision and accuracy study for the quantification of this compound are shown in Table 2.

Table 2: Hypothetical Precision and Accuracy Data for this compound Analysis

| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

|---|---|---|---|

| 1.0 | 1.8 | 2.5 | 98.5 |

| 10.0 | 1.2 | 1.9 | 101.2 |

| 50.0 | 0.8 | 1.5 | 99.7 |

Application of Advanced Spectroscopic Techniques in Research

Advanced spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure.

NMR Spectroscopy: ¹H NMR would provide information on the number and types of protons and their neighboring environments in the this compound molecule. The propyl group would show characteristic signals, and the protons on the imidazolidine (B613845) ring would also have distinct chemical shifts. ¹³C NMR would identify the number of different carbon environments, including the characteristic thione carbon (C=S).

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching, C-H stretching of the alkyl and ring protons, and a strong absorption band for the C=S (thione) group.

Mass Spectrometry: MS provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for confirming its identity.

While specific spectroscopic data for this compound is not widely published, a study on mono- and di-acylated imidazolidine-2-thione derivatives provides insights into the expected spectral characteristics. For instance, the ¹H NMR of a related compound, 3-Methyl-1-(2-thioxoimidazolidin-1-yl)butan-1-one, showed characteristic signals for the protons on the imidazolidine ring and the acyl chain. nih.gov

High-Resolution Separation and Detection Techniques (e.g., LC-MS/MS, GC-MS/MS)

For the sensitive and selective detection and quantification of this compound, especially in complex mixtures or at trace levels, high-resolution separation techniques coupled with mass spectrometry are the methods of choice.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. An LC-MS/MS method for this compound would involve developing an appropriate chromatographic separation, likely using a reversed-phase column, followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the highly specific detection of the parent ion and its characteristic fragment ions, minimizing interferences from the matrix. The development of such a method would require careful optimization of both the chromatographic conditions and the mass spectrometric parameters.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS is another powerful technique that can be used for the analysis of volatile and thermally stable compounds. For this compound, derivatization might be necessary to increase its volatility and improve its chromatographic behavior. The high resolution and sensitivity of the tandem mass spectrometer would provide excellent selectivity for its determination.

A hypothetical set of optimized MS/MS transitions for the analysis of this compound is presented in Table 3.

Table 3: Hypothetical Optimized Multiple Reaction Monitoring (MRM) Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

|---|---|---|---|

| [M+H]⁺ | Fragment 1 | 15 | Quantification |

| [M+H]⁺ | Fragment 2 | 25 | Confirmation |

Future Research Avenues and Emerging Concepts

Development of Novel Synthetic Pathways with Enhanced Efficiency

The synthesis of 1-Propylimidazolidine-2-thione can be envisioned through modifications of established methods for N-substituted imidazolidine-2-thiones. A primary route involves the reaction of N-propylethylenediamine with a thiocarbonyl source, such as carbon disulfide or thiophosgene. Future research will likely focus on optimizing these methods for higher yields, milder reaction conditions, and improved atom economy.

One promising avenue is the exploration of base-catalyzed intramolecular hydroamidation of propargylic ureas, a method that has shown success in synthesizing related imidazolidin-2-ones under ambient conditions. acs.org Adapting this for thiourea (B124793) analogues could provide a more efficient and sustainable route to this compound. Additionally, the use of Vilsmeier adducts for the acylation of the imidazolidine-2-thione core presents another area for developing novel derivatives. nih.gov

Table 1: Potential Synthetic Approaches for this compound

| Reaction Type | Reactants | Potential Advantages |

| Cyclocondensation | N-propylethylenediamine, Carbon Disulfide | Direct, well-established |

| Base-Catalyzed Cycloisomerization | N-propyl-N'-(prop-2-yn-1-yl)thiourea | Mild conditions, high atom economy |

| Acylation of Imidazolidine-2-thione | Imidazolidine-2-thione, Propyl Halide | Stepwise functionalization |

This table presents potential synthetic routes for this compound based on known reactions for analogous compounds.

Rational Design of Thione-Based Ligands for Specific Chemical Functions

The thione group in this compound, with its sulfur donor atom, makes it an excellent candidate for use as a ligand in coordination chemistry. The N-propyl group can modulate the steric and electronic properties of the ligand, influencing the geometry and reactivity of the resulting metal complexes.

Future research will focus on the rational design of this compound and its derivatives to create ligands with specific functions. For instance, by introducing additional donor atoms, polydentate ligands can be synthesized, capable of forming stable chelates with a variety of metal ions. The coordination chemistry of the parent imidazolidine-2-thione with metals like copper has already been explored, providing a basis for investigating the complexes of its N-propyl derivative.

The design of these ligands can be tailored for applications in catalysis, where the metal complex can facilitate organic transformations, or in the development of novel therapeutic agents. The steric bulk of the propyl group can be fine-tuned to control access to the metal center, a key aspect in designing selective catalysts.

Interdisciplinary Explorations at the Interface of Coordination Chemistry and Materials Science

The intersection of coordination chemistry and materials science offers exciting prospects for this compound. Coordination polymers and metal-organic frameworks (MOFs) constructed from thione-based ligands are an emerging area of research. The ability of the thione sulfur to bridge metal centers can lead to the formation of extended one-, two-, or three-dimensional structures.

Furthermore, the thione group can be a platform for post-synthetic modification, allowing for the tuning of the material's properties after its initial synthesis. This could involve, for example, the oxidation of the thione to a sulfonate or the coordination of additional metal ions.

Leveraging Advanced Computational Methods for Predictive Chemical Research

Computational chemistry is poised to play a crucial role in accelerating the exploration of this compound and its applications. Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structures of the molecule and its metal complexes. Such studies can provide insights into the nature of the metal-ligand bonding and help in understanding the reactivity of these compounds. nih.gov

Molecular docking simulations can be used to predict the binding affinity of this compound derivatives with biological targets, guiding the design of new potential therapeutic agents. nih.gov For instance, computational studies on related imidazolidine-2-thione derivatives have been used to predict their pharmacokinetic properties. nih.gov

Moreover, computational screening of virtual libraries of this compound derivatives can help in identifying promising candidates for specific applications, thereby streamlining experimental efforts. As computational methods become more powerful and accurate, their role in the rational design and discovery of new materials and molecules based on the this compound scaffold will undoubtedly grow.

Q & A

Q. What are the key considerations for designing a reproducible synthesis protocol for 1-Propylimidazolidine-2-thione?

To ensure reproducibility, researchers should:

- Optimize reaction parameters : Document molar ratios, temperature, solvent systems, and reaction time. Use spectroscopic methods (NMR, IR) to confirm structural integrity and purity (>98% by GC) .

- Assess purity : Implement HPLC or GC-MS for quantitative analysis, referencing standard protocols for imidazolidine derivatives .

- Safety protocols : Follow SDS guidelines for handling corrosive agents, including PPE (gloves, lab coats) and fume hood use .

Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?

- Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .

- Exposure control : Use engineering controls (local exhaust ventilation) and personal protective equipment (chemical-resistant gloves, goggles) .

- Emergency measures : Pre-train staff on spill management (neutralize with inert absorbents) and first-aid procedures for skin/eye contact .

Q. What analytical techniques are most effective for characterizing this compound?

- Structural elucidation : Combine H/C NMR and FT-IR to confirm functional groups (e.g., thione C=S stretch at ~1250 cm) .

- Purity assessment : Use GC-MS or HPLC with UV detection, comparing retention times against certified reference materials .

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds .

Advanced Research Questions

Q. How can computational methods be integrated with experimental data to elucidate reaction mechanisms involving this compound?

- DFT calculations : Model reaction pathways (e.g., nucleophilic substitution) to identify transition states and activation energies. Validate with experimental kinetic data .

- Molecular dynamics (MD) : Simulate solvent effects on reaction rates using software like GROMACS, correlating with empirical observations .

- Data triangulation : Cross-check computational predictions with spectroscopic results (e.g., intermediate trapping via in-situ IR) .

Q. What methodologies are recommended for resolving contradictory data in thermodynamic stability studies of this compound?

- Error analysis : Quantify measurement uncertainties (e.g., via Monte Carlo simulations) and replicate experiments under controlled conditions .

- Peer consultation : Engage interdisciplinary teams to review experimental design (e.g., calorimetry vs. computational enthalpy estimates) .

- Meta-analysis : Aggregate published data using statistical tools (ANOVA) to identify outliers or systemic biases .

Q. How can researchers design experiments to assess the stability of this compound under varying environmental conditions?

- Accelerated aging studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH), monitoring degradation via LC-MS .

- Light sensitivity tests : Use UV-Vis spectroscopy to track photodegradation products and establish safe lighting conditions for storage .

- pH-dependent stability : Conduct kinetic studies in buffered solutions (pH 3–10) to identify optimal conditions for catalytic applications .

Q. What strategies are effective for optimizing the catalytic performance of this compound in organometallic reactions?

- Ligand screening : Compare catalytic efficiency (turnover frequency, TOF) against structurally analogous thiones (e.g., imidazolidine vs. thiazolidine derivatives) .

- In-situ monitoring : Use Raman spectroscopy to track reaction progress and identify catalyst deactivation pathways .

- Solvent effects : Test polar/aprotic solvents (DMF, THF) to correlate dielectric constants with reaction yields .

Data Management and Reporting

Q. How should researchers document experimental parameters for reproducibility in studies involving this compound?

- Structured tables : Include columns for reaction variables (temperature, solvent, catalyst loading), analytical conditions (HPLC column type), and raw data (yield, purity) .

- Metadata : Note batch numbers, equipment calibration dates, and environmental conditions (humidity, ambient temperature) .

- Public repositories : Deposit datasets in platforms like Zenodo with DOI tagging for transparency .

What frameworks are recommended for formulating hypothesis-driven research questions about this compound?

- PICO(T) : Define Population (e.g., reaction substrates), Intervention (catalytic conditions), Comparison (control reactions), Outcome (yield/selectivity), Timeframe .

- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant to gaps in organocatalyst literature .

Tables for Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.